1,8-Di(oxiran-2-yl)octane

Biodegradation resistance Protein cross-linking Anaerobic stability

1,8-Di(oxiran-2-yl)octane, systematically identified as 1,2:7,8-diepoxyoctane (DEO, CAS 2426-07-5), is a symmetrical bifunctional aliphatic diepoxide comprising an eight-carbon linear methylene chain terminated by two oxirane rings (molecular formula C₈H₁₄O₂, MW 142.20 g/mol). Unlike glycidyl ether-type diepoxides, DEO features a fully hydrocarbon spacer devoid of ether oxygen atoms, imparting distinct hydrophobicity, conformational flexibility, and a net unoccupied single-bond rotational degree of freedom of 7 along the spacer backbone.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
Cat. No. B12984713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Di(oxiran-2-yl)octane
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESC1C(O1)CCCCCCCCC2CO2
InChIInChI=1S/C12H22O2/c1(3-5-7-11-9-13-11)2-4-6-8-12-10-14-12/h11-12H,1-10H2
InChIKeyGUVXYYRRJCHAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Di(oxiran-2-yl)octane (1,2:7,8-Diepoxyoctane): A Bifunctional Aliphatic Diepoxide Crosslinker – CAS 2426-07-5 Technical Procurement Profile


1,8-Di(oxiran-2-yl)octane, systematically identified as 1,2:7,8-diepoxyoctane (DEO, CAS 2426-07-5), is a symmetrical bifunctional aliphatic diepoxide comprising an eight-carbon linear methylene chain terminated by two oxirane rings (molecular formula C₈H₁₄O₂, MW 142.20 g/mol) [1]. Unlike glycidyl ether-type diepoxides, DEO features a fully hydrocarbon spacer devoid of ether oxygen atoms, imparting distinct hydrophobicity, conformational flexibility, and a net unoccupied single-bond rotational degree of freedom of 7 along the spacer backbone. The compound has been assigned a mutagenic role annotation under ChEBI (CHEBI:23705) [2] and is commercially available as a clear, colourless to pale yellow liquid with a purity specification of ≥97–98% .

Why 1,8-Di(oxiran-2-yl)octane Cannot Be Interchanged with Shorter-Chain or Ether-Containing Diepoxides: The Spacer Chemistry Barrier


Generic substitution among diepoxide crosslinkers fails because the spacer segment linking the two oxirane termini fundamentally governs cross-linking efficiency, network topology, and ultimate material performance through three interdependent mechanisms: (i) the inter-epoxide distance determines the mesh size and conformational freedom of the resulting network [1]; (ii) the chemical nature of the spacer (all-methylene vs. ether-containing) dictates hydrophobicity and hydrolytic stability of cross-links [2]; and (iii) the chain length and polarity modulate the activation energy barrier for the cross-linking reaction itself, as demonstrated by the 1.9-fold difference in activation energy between DEO (105 kJ/mol) and 1,2:3,4-diepoxybutane (DEB, 55 kJ/mol) during starch modification [3]. Consequently, selecting a shorter diepoxide (e.g., DEB, C4 spacer) or an ether-bridged diglycidyl ether (e.g., BDDE) in place of DEO predictably alters cross-link density, biodegradation kinetics, enzymatic degradation resistance, and network hydrophobicity—parameters that cannot be recovered through formulation adjustment alone.

Quantitative Comparative Evidence for 1,8-Di(oxiran-2-yl)octane: Head-to-Head Performance Against Closest Analogs


Biodegradation Resistance: 1,2:7,8-Diepoxyoctane Suppresses Anaerobic Biodegradation 3.4-Fold More Effectively Than 1,2:3,4-Diepoxybutane in Cross-Linked Protein Matrices

In a direct head-to-head comparison, cross-linking waste protein hydrolyzate with 1,2:7,8-diepoxyoctane (DEO) reduced the anaerobic biodegradability degree from 72.3% to 22.8% (Δ = −49.5 percentage points) at cross-linker loadings of 1.1–13.2 wt%, whereas 1,2:3,4-diepoxybutane (DEB) at comparable loadings (0.8–9.1 wt%) reduced biodegradability only from 76.8% to 62.2% (Δ = −14.6 percentage points) [1]. The 3.4-fold greater suppression of biodegradation achieved with DEO is attributed to a higher effective cross-link density (quantified by fixation index) that creates a more impenetrable network barrier against microbial and enzymatic access.

Biodegradation resistance Protein cross-linking Anaerobic stability

Insoluble Starch Fraction Yield: 1,2:7,8-Diepoxyoctane Achieves a 2.8-Fold Higher Cross-Linking Efficiency Than 1,2:3,4-Diepoxybutane in Potato Starch Modification

In a systematic comparison using water-soluble potato starch, the maximal yield of water-insoluble cross-linked product was 50% for 1,2:7,8-diepoxyoctane (DEO) versus only 18% for 1,2:3,4-diepoxybutane (DEB), representing a 2.8-fold advantage [1]. Furthermore, the weight-average molecular weight (Mw) of the water-soluble fraction obtained with DEO was 931 kDa, compared to 471 kDa with DEB (starting material Mw = 291 kDa), indicating that DEO-mediated cross-linking produces substantially larger soluble aggregates, consistent with more efficient intermolecular bridge formation [1].

Starch cross-linking Polysaccharide modification Hydrogel formation

Cross-Linking Activation Energy: 1,2:7,8-Diepoxyoctane Exhibits a 1.9-Fold Higher Activation Barrier Than 1,2:3,4-Diepoxybutane, Revealing Spacer-Length-Dependent Reaction Kinetics

The first-order rate constants and activation energies for starch cross-linking were determined by rheometry over 20–70 °C. The activation energy (Ea) for cross-linking with 1,2:7,8-diepoxyoctane (DEO) was calculated as 105 kJ/mol, compared to 55 kJ/mol for 1,2:3,4-diepoxybutane (DEB), a 1.9-fold difference [1]. This higher activation barrier for DEO reflects the increased conformational entropy penalty associated with organizing the longer, more flexible C8 spacer into the transition state geometry required for bifunctional reaction. As a reference, the mono-epoxide control (E) yielded Ea = 131 kJ/mol, confirming that diepoxide reactivity is spacer-length-dependent [1].

Reaction kinetics Activation energy Rheometry

DNA Interstrand Cross-Linking Sequence Specificity: 1,2:7,8-Diepoxyoctane Targets a Broader Repertoire of Sites (5′-GNC and 5′-GNNC) Than 1,2:3,4-Diepoxybutane (5′-GNC Only)

Denaturing polyacrylamide gel electrophoresis and quantitative phosphorimagery of the 5S RNA gene restriction fragment from Xenopus borealis revealed that both 1,2:7,8-diepoxyoctane (DEO) and 1,2:3,4-diepoxybutane (DEB) preferentially alkylate deoxyguanosine residues and form interstrand cross-links at 5′-GNC consensus sites [1]. However, DEO additionally targets 5′-GNNC sites, expanding its cross-linkable sequence space relative to DEB [1]. The cross-linked DNA was cleanly incorporated into nucleosomal core particle structures, indicating that the longer DEO cross-link is structurally tolerated by chromatin [1].

DNA interstrand cross-linking Genotoxicity Sequence specificity

Sequential pH-Controlled Double Cross-Linking: 1,2:7,8-Diepoxyoctane Enables Orthogonal Ester–Ether Network Engineering in Hyaluronic Acid Hydrogels

Under alkaline conditions, 1,2:7,8-diepoxyoctane (DEO) cross-links hyaluronic acid (HA) via ether bond formation with hydroxyl groups; under acidic conditions, the epoxide groups react with carboxyl groups to form ester cross-links [1]. This pH-dependent orthogonal reactivity permits a sequential double-cross-linking protocol: HA is first cross-linked under basic conditions, then subjected to a second DEO cross-linking step under acidic conditions, generating a network containing both ether and ester linkages [1]. The double-cross-linked HA derivative exhibits decreased water-absorbing capacity and increased resistance to hyaluronidase degradation compared to the single-cross-linked intermediate [1]. While this dual-reactivity principle applies broadly to bis-epoxides, the use of 1,4-butanediol diglycidyl ether (BDDE), the industry-standard cross-linker for Restylane-type dermal fillers, has not been reported to exploit this sequential pH-switching strategy to the same degree, likely because the ether oxygen atoms in BDDE's backbone alter the acid-catalyzed esterification kinetics relative to DEO's all-methylene spacer [1]. The commercial dermal filler Puragen is reported to be based on DEO-cross-linked HA [2].

Hyaluronic acid cross-linking Dual-network hydrogels Enzymatic degradation resistance

Reduced Mutagenic Potential: 1,2:7,8-Diepoxyoctane Is Less Mutagenic Than 1,2:3,4-Diepoxybutane in Bacterial Fluctuation Test Systems

In a systematic survey of 45 epoxide compounds using Luria and Delbrück's fluctuation test with Klebsiella pneumoniae, 1,2:3,4-diepoxybutane (DEB) appeared to be more mutagenic than 1,2:7,8-diepoxyoctane (DEO) [1]. This finding aligns with the general trend that mutagenicity of 1,2-epoxides decreases with increasing carbon chain length [1]. Additionally, a separate study demonstrated that DNA cross-links induced by diepoxybutane (the shortest-chain diepoxide) were not repairable by cells, whereas cross-links produced by diepoxyoctane, with its longer spacer, permitted considerable cellular repair [2].

Mutagenicity Genotoxicity screening Safety assessment

High-Value Application Scenarios for 1,8-Di(oxiran-2-yl)octane: Where Comparative Evidence Drives Procurement Decisions


Biodegradation-Resistant Protein-Based Biopolymer Matrices for Long-Service-Life Agricultural and Packaging Films

When formulating cross-linked waste protein or gelatin hydrolysate films where anaerobic biodegradation resistance is a key performance requirement, DEO at 13.2 wt% loading reduces biodegradability to 22.8% compared to 62.2% for DEB at comparable loading—a 3.4-fold differential in absolute degradation suppression [1]. This makes DEO the quantitatively superior choice for applications such as biodegradable agricultural mulch films requiring a programmed degradation window, or controlled-release matrices where premature microbial breakdown would compromise product function.

High-Yield Starch Microparticle and Hydrogel Production for Drug Delivery and Encapsulation

For research groups and manufacturers producing cross-linked starch microparticles via water-in-oil emulsion methods, DEO delivers a 2.8-fold higher insoluble product yield (50% vs. 18%) compared to DEB, alongside near-doubling of the soluble fraction molecular weight (931 kDa vs. 471 kDa) [1]. The resulting spherical particles produced with DEO have larger median diameters (392 μm D50 vs. 294 μm D50 for DEB), providing an additional parameter for tuning particle size distribution in drug encapsulation and controlled-release applications [1].

Sequence-Specific DNA Interstrand Cross-Linking Probes for Genotoxicology and DNA Repair Research

In structure–activity relationship studies of diepoxide genotoxicity, DEO serves as a distinct probe due to its expanded DNA sequence targeting (5′-GNC and 5′-GNNC motifs) relative to DEB (5′-GNC only), and its ability to form chromatin-compatible cross-links that cleanly incorporate into nucleosomal core particles [1]. Furthermore, the demonstrated differential cellular repair of DEO-induced cross-links versus DEB-induced (non-repairable) cross-links positions DEO as a selective tool for investigating the mechanistic basis of cross-link repair pathway choice and the relationship between cross-linker spacer length and cellular processing.

Double-Cross-Linked Hyaluronic Acid Hydrogels with Tunable Degradation Kinetics for Long-Acting Dermal Fillers and Viscosupplements

For biomedical companies developing next-generation HA-based dermal fillers or viscosupplements, DEO enables a sequential pH-switched double-cross-linking protocol (basic conditions → ether cross-links; acidic conditions → ester cross-links) that produces a hybrid ether–ester network architecture with demonstrably reduced water uptake and enhanced resistance to hyaluronidase-mediated degradation compared to single-cross-linked HA [1]. This unique dual-network engineering capability, leveraged commercially in the Puragen dermal filler product line , is not equivalently documented for the industry-standard cross-linker BDDE (Restylane), making DEO the cross-linker of choice when extended in vivo persistence and tunable degradation profiles are critical product specifications.

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